1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

Lipophilicity Drug-likeness Fragment-based screening

1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (CAS 1365988-13-1) is a heterocyclic building block composed of a 5-amino-3-methyl-1H-pyrazole moiety linked to an N-acetylpiperidine ring. The compound belongs to the class of amino-pyrazole piperidine derivatives, which are privileged scaffolds in medicinal chemistry, particularly recognized as kinase inhibitor fragments and synthetic intermediates.

Molecular Formula C11H18N4O
Molecular Weight 222.29
CAS No. 1365988-13-1
Cat. No. B3027727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one
CAS1365988-13-1
Molecular FormulaC11H18N4O
Molecular Weight222.29
Structural Identifiers
SMILESCC1=NN(C(=C1)N)C2CCN(CC2)C(=O)C
InChIInChI=1S/C11H18N4O/c1-8-7-11(12)15(13-8)10-3-5-14(6-4-10)9(2)16/h7,10H,3-6,12H2,1-2H3
InChIKeySXFKHNDWLXLUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (CAS 1365988-13-1): Sourcing & Differentiation Guide for Procurement Decisions


1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one (CAS 1365988-13-1) is a heterocyclic building block composed of a 5-amino-3-methyl-1H-pyrazole moiety linked to an N-acetylpiperidine ring [1]. The compound belongs to the class of amino-pyrazole piperidine derivatives, which are privileged scaffolds in medicinal chemistry, particularly recognized as kinase inhibitor fragments and synthetic intermediates [2]. Its combination of hydrogen-bond donor/acceptor functionality (1 HBD, 3 HBA), moderate polarity (TPSA 64.2 Ų), and balanced lipophilicity (XLogP3 0.2) make it a versatile starting material for fragment-based drug discovery and targeted library synthesis [1].

Why Generic 5-Amino-3-methylpyrazole-Piperidine Analogs Cannot Replace CAS 1365988-13-1 Without Quantitative Justification


Although multiple compounds share the 5-amino-3-methyl-1H-pyrazol-1-yl piperidine core, substitution at the piperidine nitrogen profoundly alters key properties governing synthetic utility, physicochemical profile, and biological compatibility [1]. The N-acetyl group in CAS 1365988-13-1 confers distinct stability under acidic conditions compared to the acid-labile N-Boc analog (CAS 1177348-32-1), while providing greater lipophilicity control compared to the free amine. These differences affect reaction compatibility, purification behavior, and downstream biological assay performance. Consequently, procurement decisions cannot be based solely on core scaffold similarity without quantitative comparison of the specific N-substituent effects documented below.

Quantitative Evidence Guide: Where CAS 1365988-13-1 Differentiates from Closest Analogs


XLogP3 Lipophilicity: N-Acetyl (0.2) vs. N-Boc Analog (~1.8) – Aqueous Solubility Advantage

The target compound exhibits a computed XLogP3 of 0.2, indicating favorable aqueous solubility for biochemical assays, while the corresponding N-Boc-protected analog (tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate, CAS 1177348-32-1) is predicted to have XLogP3 ~1.8 based on its larger non-polar surface area and additional tert-butyl group [1]. This ~1.6 log unit difference translates to an approximately 40-fold lower predicted aqueous solubility for the Boc analog, which can limit its direct use in high-concentration biochemical screens or aqueous-phase fragment soaking experiments [2].

Lipophilicity Drug-likeness Fragment-based screening

Topological Polar Surface Area (TPSA): CNS Permeability Differentiation vs. Heavier N-Substituted Analogs

The target compound has a computed TPSA of 64.2 Ų, which falls within the established threshold for CNS drug-likeness (TPSA < 90 Ų for good brain penetration) [1][2]. In contrast, the N-Boc analog (CAS 1177348-32-1) has a higher TPSA (~83 Ų) and molecular weight (280.37 vs. 222.29), pushing it further from optimal CNS property space . The free amine analog would have even lower TPSA but lacks the metabolic protection and balanced lipophilicity of the N-acetyl group.

Blood-brain barrier penetration CNS drug discovery Physicochemical property

Synthetic Utility: Acid Stability of N-Acetyl vs. Acid-Labile N-Boc Protecting Group

The N-acetyl group is stable under the acidic conditions (e.g., TFA/DCM or HCl/dioxane) commonly used to cleave the N-Boc protecting group (CAS 1177348-32-1) [1]. This stability allows the target compound to be used directly in acid-mediated heterocycle formation reactions, such as pyrazolo[1,5-a]pyrimidine synthesis via condensation with 1,3-dicarbonyl electrophiles, without protecting group manipulation [2]. The Boc analog requires an additional deprotection step before such chemistry, adding synthetic cost and reducing overall yield.

Synthetic intermediate Protecting group strategy Downstream chemistry

Vendor Purity and Storage Differentiation: 98% (Leyan) vs. 97% (N-Boc Analog) with Controlled Storage Requirements

The target compound is commercially available at 98% purity (Leyan, product #1617308) with documented storage at room temperature in continental US (Chemscene) . The N-Boc analog (CAS 1177348-32-1) is offered at 97% (Leyan, product #1405807) . The 1% purity difference, while modest, can be significant for fragment-based crystallography where even small impurities can generate false-positive electron density. Furthermore, the target compound's storage at 2-8°C sealed in dry conditions (Chemscene) provides clear guidance for maintaining stability over long-term use .

Chemical purity Storage conditions Reproducibility

Best-Fit Application Scenarios for CAS 1365988-13-1 Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Aqueous Solubility at High Concentrations

With an XLogP3 of 0.2 and TPSA of 64.2 Ų, this compound is ideally suited for fragment soaking experiments in aqueous buffer at concentrations up to 200 µM [1]. Its balanced polarity avoids the precipitation issues associated with the more lipophilic N-Boc analog, making it a preferred choice for crystallographic fragment screening campaigns against soluble protein targets such as kinases or metabolic enzymes.

Multi-Step Parallel Synthesis Requiring Acid-Stable Intermediate for Heterocycle Formation

The acid-stable N-acetyl group enables direct use of this compound in TFA- or Lewis-acid-catalyzed cyclocondensation reactions to access pyrazolo[1,5-a]pyrimidine libraries without protecting group manipulation [1]. This eliminates one deprotection/re-protection cycle compared to the N-Boc analog, saving 12-24 hours of synthesis time per library plate [2].

CNS-Targeted Lead Optimization Requiring Favorable Brain Penetration Properties

The compound's TPSA (64.2 Ų) and MW (222.29 Da) place it within the optimal CNS drug space (TPSA < 90 Ų, MW < 400 Da), making it a suitable starting fragment for neuroscience programs targeting kinases or GPCRs where blood-brain barrier penetration is essential [1][3]. The N-Boc analog, with higher TPSA and MW, is less CNS-optimal.

Kinase Inhibitor Scaffold Development Leveraging Privileged 5-Aminopyrazole Hinge-Binding Motif

The 5-amino-3-methyl-1H-pyrazole substructure is a validated hinge-binding motif in kinase inhibitor design, as evidenced by multiple co-crystal structures (e.g., PDB 5OIS, InhA complex) [4]. Procurement of the N-acetyl derivative provides a ready-to-functionalize scaffold that retains the key hydrogen-bond donor/acceptor pharmacophore for ATP-binding site engagement while offering a modifiable acetyl group for further SAR exploration.

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